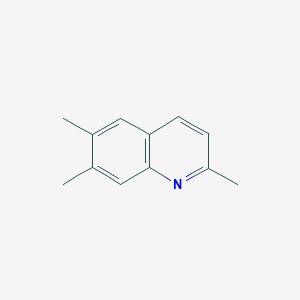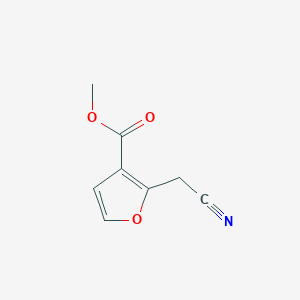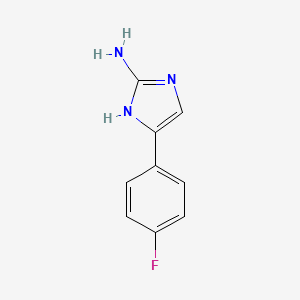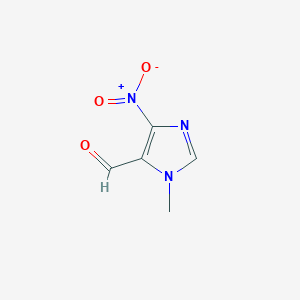
2,6,7-三甲基喹啉
描述
2,6,7-Trimethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H13N It is a derivative of quinoline, characterized by the presence of three methyl groups at the 2nd, 6th, and 7th positions of the quinoline ring
科学研究应用
2,6,7-Trimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the production of dyes, pigments, and as a precursor in the synthesis of agrochemicals.
作用机制
Target of Action
It is known that quinolines, a class of compounds to which 2,6,7-trimethylquinoline belongs, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and their derivatives are known to exhibit a broad spectrum of bioactivities through different mechanisms of action . For instance, Chloroquine, a quinoline derivative, inhibits hemozoin polymerization and releases free toxic haem .
Biochemical Pathways
Quinolines are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Quinolines and their derivatives are known to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2,6,7-Trimethylquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 2,6,7-Trimethylquinoline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2,6,7-Trimethylquinoline has been shown to bind to certain proteins, influencing their structure and function.
Cellular Effects
The effects of 2,6,7-Trimethylquinoline on cellular processes are diverse and depend on the cell type and concentration of the compound. In various cell types, 2,6,7-Trimethylquinoline has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation . Furthermore, 2,6,7-Trimethylquinoline can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 2,6,7-Trimethylquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, 2,6,7-Trimethylquinoline can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, it can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in cellular processes, such as metabolism and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6,7-Trimethylquinoline can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity . Over time, 2,6,7-Trimethylquinoline may undergo degradation, leading to the formation of metabolites that can have different biological activities. Long-term studies have shown that prolonged exposure to 2,6,7-Trimethylquinoline can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,6,7-Trimethylquinoline in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At higher doses, 2,6,7-Trimethylquinoline can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
2,6,7-Trimethylquinoline is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of 2,6,7-Trimethylquinoline, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,6,7-Trimethylquinoline is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2,6,7-Trimethylquinoline can influence its biological activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2,6,7-Trimethylquinoline is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular functions. The localization of 2,6,7-Trimethylquinoline within these compartments can influence its activity and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: 2,6,7-Trimethylquinoline can be synthesized through several methods, including the Combes quinoline synthesis. This method involves the condensation of aniline with β-diketones, followed by an acid-catalyzed ring closure to form the quinoline backbone . The reaction typically uses concentrated sulfuric acid as the catalyst and proceeds through the formation of a Schiff base intermediate.
Industrial Production Methods: Industrial production of 2,6,7-Trimethylquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions: 2,6,7-Trimethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of Lewis acids.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the electrophile used.
相似化合物的比较
- 2,5,7-Trimethylquinoline
- 4-Chloro-2,5,7-trimethylquinoline
- 4-Chloro-2,7,8-trimethylquinoline
Comparison: 2,6,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting and boiling points, and distinct reactivity patterns in chemical reactions.
属性
IUPAC Name |
2,6,7-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRWJFACJFPXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522111 | |
| Record name | 2,6,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72681-37-9 | |
| Record name | 2,6,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72681-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)





![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
